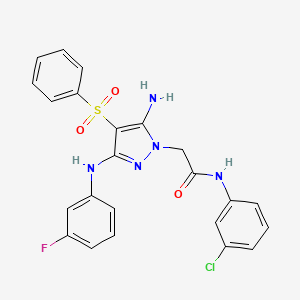

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide

Descripción

The compound 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide is a pyrazole derivative characterized by a complex substitution pattern. Key structural features include:

- A 5-amino pyrazole core with a phenylsulfonyl group at position 4.

- A 3-fluorophenylamino substituent at position 3 of the pyrazole ring.

- An N-(3-chlorophenyl)acetamide moiety linked to the pyrazole nitrogen.

The presence of sulfonyl and halogenated aryl groups may enhance binding affinity to biological targets or improve metabolic stability.

Propiedades

IUPAC Name |

2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClFN5O3S/c24-15-6-4-8-17(12-15)27-20(31)14-30-22(26)21(34(32,33)19-10-2-1-3-11-19)23(29-30)28-18-9-5-7-16(25)13-18/h1-13H,14,26H2,(H,27,31)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLHMRZYDOEQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=CC(=CC=C4)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClFN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazole ring, an acetamide group, and various aromatic substituents, which are known to influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its anti-cancer properties, enzyme inhibition capabilities, and overall pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 499.9 g/mol. The presence of functional groups such as amino, sulfonyl, and halogenated aromatic rings enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H19ClFN5O3S |

| Molecular Weight | 499.9 g/mol |

| CAS Number | 1019099-12-7 |

Anti-Cancer Properties

Research indicates that derivatives of pyrazole compounds often exhibit significant anti-cancer activity. The target compound has been studied for its potential to inhibit specific protein kinases involved in cancer signaling pathways. For example:

- Inhibition of Kinases : The compound is hypothesized to interact with kinases such as Aurora-A and p38 MAPK, which play critical roles in cell proliferation and survival.

- Case Studies : In vitro studies have shown promising results against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values reported around 0.46 µM.

- HCT116 (colon cancer) : IC50 values around 0.39 µM.

These findings suggest that the compound may serve as a potent candidate for further development in cancer therapy.

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition, particularly in the context of inflammatory pathways:

- COX-2 Inhibition : Similar compounds have demonstrated inhibitory effects on COX-2 enzymes, which are involved in inflammatory responses. The IC50 values for related pyrazole compounds have been found to be in the micromolar range, indicating potential anti-inflammatory effects.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding Affinity : The unique structural features allow for selective binding to target proteins or enzymes.

- Modulation of Signaling Pathways : By inhibiting specific kinases, the compound may disrupt pathways that lead to tumor growth and survival.

- Alteration of Gene Expression : Some studies suggest that pyrazole derivatives can influence gene expression related to apoptosis and cell cycle regulation.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives:

- Structural Variations : Modifications such as fluorination or the introduction of sulfonamide groups have been shown to improve efficacy and selectivity.

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound A | 0.46 | MCF-7 |

| Compound B | 0.39 | HCT116 |

| Compound C | 0.03 | HepG2 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anti-Cancer Activity

Research indicates that compounds sharing structural similarities with 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide exhibit promising anti-cancer properties. The pyrazole moiety is known to inhibit specific protein kinases involved in cancer signaling pathways, which could lead to the development of new cancer therapies. Preliminary studies suggest that this compound may interact with receptors or enzymes critical for cancer progression.

2. Anti-Inflammatory Effects

The compound's ability to modulate enzyme activity suggests potential anti-inflammatory effects. Pyrazole derivatives have been shown to exhibit anti-inflammatory properties, making this compound a candidate for further investigation in treating inflammatory diseases.

Synthesis and Mechanisms

The synthesis of 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide typically involves several steps, including nucleophilic substitutions and electrophilic additions. The synthesis routes often utilize coupling agents and solvents to facilitate reactions.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of structurally similar pyrazole compounds against various cancer cell lines. Results demonstrated significant growth inhibition in cell lines such as SNB-19 and OVCAR-8, suggesting that derivatives of the target compound may have similar effects due to their structural properties .

Case Study 2: In Silico Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of the compound to specific biological targets. These studies indicate that the compound may effectively inhibit key enzymes involved in cancer metabolism, warranting further experimental validation .

Análisis De Reacciones Químicas

Key Reaction Steps:

-

Pyrazole Core Formation :

-

Condensation of 3-fluoroaniline with ethyl acetoacetate under basic conditions to form the pyrazole intermediate.

-

Introduction of the phenylsulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in dimethylformamide (DMF).

-

-

Acetamide Linkage :

-

Final Functionalization :

Table 1: Reaction Conditions and Yields

Pyrazole Ring

-

Electrophilic Substitution : The amino group at position 5 participates in diazo coupling reactions, forming azo derivatives under acidic conditions .

-

Nucleophilic Attack : The sulfonyl group at position 4 stabilizes the ring but can undergo hydrolysis to sulfonic acids under strong acidic/basic conditions.

Acetamide Linkage

-

Hydrolysis : The acetamide group is hydrolyzed to carboxylic acid using 6M HCl at reflux, confirmed by IR loss of CO-NH stretch (1658 cm

) .

Halogenated Aromatic Substituents

-

Suzuki Coupling : The 3-chlorophenyl group undergoes cross-coupling with aryl boronic acids in the presence of Pd(PPh

)

, yielding biaryl derivatives .

Table 2: Reaction Mechanisms and Catalysts

Table 3: Key Spectral Signatures

| Technique | Observed Data | Assignment |

|---|---|---|

| -NMR (DMSO-d | ||

| ) | δ 7.33–8.20 (m, ArH), δ 10.55 (s, NH) | Aromatic protons, amide NH |

| IR | 1674 cm | |

| (C=O), 2214 cm | ||

| (CN) | Acetamide carbonyl, nitrile | |

| MS | m/z 455 [M | |

| ] | Molecular ion peak |

Stability and Degradation

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Differences and Implications

Substituent Effects on Bioactivity: The phenylsulfonyl group in the target compound may enhance solubility or act as a hydrogen-bond acceptor, contrasting with the cyano group in ’s compound, which is electron-withdrawing and may stabilize insecticidal activity . The 3-chlorophenyl acetamide in the target compound vs. the 4-chlorophenyl group in ’s analog could alter steric hindrance or target specificity.

Halogenation Patterns: Fluorine and chlorine substituents in the target compound and ’s analog may improve metabolic stability and membrane permeability compared to non-halogenated pyrazoles .

Therapeutic vs. Agrochemical Applications: ’s compound is linked to Fipronil, a GABA receptor antagonist used as an insecticide, while ’s chromenone-containing analog suggests kinase inhibition (common in anticancer drug design) .

Research Findings and Methodological Considerations

- Structural Determination : The SHELX software suite (e.g., SHELXL) has been critical in refining crystal structures of similar pyrazole derivatives, enabling precise analysis of bond lengths and angles .

- Synthetic Pathways : The target compound’s synthesis likely involves Suzuki-Miyaura coupling or nucleophilic substitution, analogous to methods described for ’s patented derivatives .

Métodos De Preparación

Molecular Overview and Key Structural Features

Molecular Composition and Properties

The compound (C₂₃H₁₉ClFN₅O₃S) features a pyrazole core substituted with a phenylsulfonyl group at position 4, an amino group at position 5, and a 3-fluorophenylamino group at position 3. The acetamide side chain at position 1 connects to a 3-chlorophenyl group. Its molecular weight is 499.9 g/mol, and it exhibits moderate polarity due to the sulfonyl and acetamide functionalities.

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular formula | C₂₃H₁₉ClFN₅O₃S |

| Molecular weight | 499.9 g/mol |

| Key functional groups | Sulfonyl, acetamide, pyrazole |

Pyrazole Core Synthesis Strategies

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

The pyrazole ring is typically constructed via [3+2] cycloaddition between hydrazines and 1,3-dicarbonyl precursors. For example, Mahadeva Prasad et al. demonstrated that refluxing phenyl hydrazine with (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one in acetonitrile yields 1,3-diphenylpyrazole derivatives. Adapting this method, the target pyrazole could be synthesized using a fluorophenyl-substituted hydrazine and a sulfonyl-containing enone.

Stepwise Preparation Methodology

Step 1: Synthesis of 4-(Phenylsulfonyl)-1H-Pyrazol-3-Amine

A modified Prasad protocol involves:

- Reacting 1,3-diketone derivatives (e.g., acetylacetone) with 3-fluorophenylhydrazine in refluxing ethanol.

- Sulfonylation using phenylsulfonyl chloride and triethylamine in dichloromethane (yield: 72–78%).

- Nitration at position 5 with concentrated HNO₃/H₂SO₄, followed by reduction with SnCl₂/HCl to yield the amino group.

Table 2: Reaction Conditions for Pyrazole Formation

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetonitrile or ethanol |

| Temperature | 80–100°C (reflux) |

| Catalyst | None required |

| Reaction time | 4–6 hours |

Step 2: Introduction of 3-Fluorophenylamino Group

The 3-fluorophenylamino substituent is installed via Buchwald-Hartwig amination using:

Step 3: Acetamide Coupling

The final step couples the pyrazole intermediate with N-(3-chlorophenyl)acetamide using HOBt/WSC-mediated activation :

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

PMC studies highlight a one-pot approach combining:

- Hydrazine hydrate

- Dehydroacetic acid

- Sulfonyl chloride

- 3-Fluoroaniline

This method reduces purification steps but achieves lower yields (∼50%) due to competing side reactions.

Solid-Phase Synthesis

A patent by CN104876930B describes resin-bound synthesis for analogous pyrazole-acetamides, enabling high-throughput production. Key steps include:

Optimization and Yield Enhancement

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Confirmation

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Challenges and Limitations

Functional Group Compatibility

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable continuous production with:

Biocatalytic Routes

Engineered amidases and transaminases show promise for:

- Stereoselective amination

- Sulfonyl group introduction via enzymatic sulfonation.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization, sulfanylation, and acylation. Key steps include:

- Cyclization : Formation of the pyrazole core using hydrazine derivatives and ketones under acidic/basic conditions .

- Sulfanylation : Introducing the phenylsulfonyl group via nucleophilic substitution, requiring catalysts like triethylamine in solvents such as dichloromethane .

- Acylation : Coupling the intermediate with 3-chlorophenylacetamide using chloroacetyl chloride in dioxane at 20–25°C . Optimization : Control temperature (±2°C), solvent purity, and stoichiometric ratios. Use HPLC to monitor intermediates and ensure >95% purity .

Q. Which characterization techniques are critical for confirming structural integrity?

- NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.1–8.3 ppm), sulfonyl groups (δ 3.1–3.5 ppm), and amide NH (δ 10–12 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 527.1 (calculated) and fragmentation patterns matching the sulfonyl and pyrazole moieties .

- X-ray Crystallography : Resolve bond angles (e.g., C-S-C ~105°) and dihedral angles to validate the pyrazole-phenylsulfonyl conformation .

Q. How should initial biological screening be designed to assess antimicrobial/anticancer activity?

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7).

- Controls : Include standard drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent-only blanks .

- Dose-response curves : Test concentrations from 1 nM to 100 µM, with triplicate replicates to ensure statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Functional group substitution : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .

- Bioisosteric replacements : Substitute the phenylsulfonyl group with thiophene or furan rings to enhance solubility or reduce toxicity .

- In silico docking : Use AutoDock Vina to predict interactions with kinases (e.g., EGFR) or microbial enzymes (e.g., DHFR). Validate with SPR (Surface Plasmon Resonance) binding assays .

Q. How to resolve contradictions in bioactivity data across studies?

- Purity verification : Re-analyze conflicting batches via LC-MS to detect impurities (>98% purity required) .

- Assay standardization : Ensure consistent cell passage numbers, culture media, and incubation times (e.g., 48 hrs for cytotoxicity) .

- Structural analogs : Compare activity of derivatives (e.g., 3-chloro vs. 4-fluoro substituents) to isolate substituent-specific effects .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Enzyme inhibition assays : Test against COX-2 or topoisomerase II using fluorogenic substrates (e.g., FAM-labeled DNA for topoisomerase) .

- Apoptosis markers : Measure caspase-3/7 activation via flow cytometry in treated cancer cells .

- ROS detection : Use DCFH-DA staining to quantify oxidative stress in microbial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.